Product packaging for 2-Piperidineethanamine(Cat. No.:CAS No. 15932-66-8)

2-Piperidineethanamine

Cat. No.: B096639
CAS No.: 15932-66-8
M. Wt: 128.22 g/mol
InChI Key: IEVJVQXLBZUEMH-UHFFFAOYSA-N
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Description

Significance in Contemporary Chemical and Biological Sciences

In modern scientific research, 2-Piperidineethanamine and its derivatives are recognized for their broad utility. They serve as crucial intermediates in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. ontosight.ai The compound's basic nature, attributed to its amino groups, allows it to form salts and makes it soluble in both water and organic solvents, facilitating its use in various chemical reactions. ontosight.ai

The applications of this compound extend to materials science, where its derivatives can function as ligands in catalytic processes, improving the efficiency and selectivity of chemical reactions. ontosight.ai In the realm of biological studies, it is employed as a reagent for the modification of proteins and other biomolecules, which aids in the investigation of biological pathways. ontosight.ai The structural motif of this compound is also found in compounds that have been investigated for their potential as reactivators of acetylcholinesterase (AChE), an enzyme critical for nervous system function. nih.gov

Historical Context of Piperidine (B6355638) and Ethanamine Derivatives in Research

The parent heterocycle, piperidine, has a long history in chemistry, having been first isolated in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours. wikipedia.org The name "piperidine" is derived from Piper, the Latin name for pepper, as the piperidine structural motif is found in piperine (B192125), the compound responsible for the spiciness of black pepper. wikipedia.org Historically, piperidine and its derivatives have been a cornerstone in the synthesis of a vast array of pharmaceuticals and alkaloids. wikipedia.orgijnrd.org The piperidine ring is a common feature in molecules with diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. wisdomlib.orgresearchgate.net

Similarly, ethanamine and its derivatives have been fundamental building blocks in organic and medicinal chemistry. wikipedia.org Ethylenediamine, a related compound, is a widely used precursor in chemical synthesis and has applications in pharmaceuticals, such as in the bronchodilator aminophylline (B1665990) and as a component of the first-generation antihistamine drug piperoxan. youtube.com The exploration of ethanamine derivatives has led to the discovery of compounds with a range of biological activities, underscoring the importance of this chemical class in drug discovery. ontosight.aiontosight.ai

Scope of Academic Inquiry for this compound

The academic investigation of this compound is multifaceted, encompassing several key areas of research:

Synthesis and Functionalization: A primary focus of research is the development of efficient and stereoselective methods for the synthesis of this compound and its derivatives. nih.gov Common synthetic routes involve the reaction of piperidine with ethylene (B1197577) oxide or 2-chloroethanamine. ontosight.ai Researchers are continually exploring novel catalytic systems and reaction conditions to create a diverse library of substituted this compound compounds. nih.gov

Medicinal Chemistry: A significant area of academic inquiry is the design and synthesis of this compound derivatives with therapeutic potential. This includes the development of compounds that can act as enzyme inhibitors, such as those targeting acetylcholinesterase for the potential treatment of Alzheimer's disease, or as agents for other medical conditions. nih.gov For instance, derivatives of the related 4-piperidineethanamine have been studied as inhibitors of the NLRP3 inflammasome, which is involved in inflammatory responses.

Catalysis and Materials Science: The use of this compound derivatives as ligands for transition metal catalysts is an active area of research. ontosight.ai These ligands can influence the reactivity and selectivity of catalytic transformations, leading to the development of more sustainable and efficient chemical processes.

Biological Probes: Researchers utilize this compound and its analogs as chemical tools to study biological systems. ontosight.ai By modifying biomolecules with this scaffold, scientists can investigate protein function, enzyme mechanisms, and other biological processes.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C7H16N2
Alternate Names 2-(2-Aminoethyl)piperidine
Appearance Colorless liquid (typical for similar amines)
Solubility Soluble in water and organic solvents

Interactive Data Table: Research Applications of this compound and its Derivatives

Research AreaSpecific Application
Pharmaceutical Synthesis Intermediate for drugs targeting neurological disorders ontosight.ai
Catalysis Ligands for enhancing reaction efficiency and selectivity ontosight.ai
Biological Research Reagent for modifying proteins and other biomolecules ontosight.ai
Medicinal Chemistry Scaffold for developing enzyme inhibitors nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H18Cl2N2 B096639 2-Piperidineethanamine CAS No. 15932-66-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperidin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c8-5-4-7-3-1-2-6-9-7/h7,9H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVJVQXLBZUEMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15932-66-8
Record name NSC 143025
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015932668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC143025
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143025
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthetic Methodologies for 2 Piperidineethanamine and Its Derivatives

Classical Synthetic Routes

Traditional methods for synthesizing the 2-piperidineethanamine scaffold rely on well-established reactions that are often characterized by their reliability and scalability.

Alkylation of Piperidine (B6355638) Derivatives

Direct alkylation of the piperidine nitrogen is a straightforward approach to introduce the ethanamine side chain. This method typically involves the reaction of a piperidine precursor with a suitable electrophile. A common strategy for synthesizing this compound itself is the reaction of piperidine with an agent like 2-chloroethanamine or ethylene (B1197577) oxide, facilitated by a base. ontosight.ai

General alkylation procedures for piperidine often employ an alkyl halide (such as an alkyl bromide or iodide) in the presence of a base like potassium carbonate or a non-nucleophilic base such as N,N-diisopropylethylamine (Hünig's base) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). researchgate.net The reaction can be run at room temperature or heated to achieve completion. researchgate.net While effective for producing tertiary amines, controlling the extent of alkylation can be a challenge, as the secondary amine starting material can be more reactive than the desired tertiary amine product, potentially leading to overalkylation and the formation of quaternary ammonium (B1175870) salts. researchgate.net

To circumvent this, reaction conditions can be carefully controlled, for instance, by the slow addition of the alkylating agent to an excess of the amine. researchgate.net Another approach involves the regioselective alkylation at the 3-position of piperidine by first converting it to N-chloropiperidine, followed by dehydrohalogenation to create a Δ¹-piperideine intermediate. This enamine can then be alkylated and subsequently reduced to yield 3-alkylpiperidines. odu.edu

Reductive Amination Strategies

Reductive amination, also known as reductive alkylation, is a versatile method for forming carbon-nitrogen bonds. wikipedia.org The process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com This can be performed as a one-pot reaction by combining the carbonyl compound, the amine, and a reducing agent. wikipedia.org

For the synthesis of piperidine derivatives, a "double reductive amination" (DRA) is a powerful strategy for constructing the piperidine ring itself from a dicarbonyl precursor. chim.it This approach utilizes a dicarbonyl compound, such as a dialdehyde (B1249045) or ketoaldehyde, which reacts with an amine source (like ammonia) and a reducing agent to form the heterocyclic ring in a single step. chim.itrsc.org For instance, a 1,5-dicarbonyl compound can undergo a double reductive amination cascade with a primary amine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the corresponding piperidine product. rsc.org

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), which is notably selective for the iminium ion over the starting carbonyl group, and sodium triacetoxyborohydride. wikipedia.orgmasterorganicchemistry.com Catalytic hydrogenation can also be employed to reduce the imine intermediate. wikipedia.org The reductive amination of ketones and aldehydes with ammonia (B1221849) is a particularly direct route to primary amines. d-nb.info

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a fundamental and widely used technique for the synthesis of piperidines, primarily through the reduction of pyridine (B92270) precursors. chemistrytalk.orgslideshare.net This method involves the addition of molecular hydrogen (H₂) across the double bonds of the aromatic pyridine ring in the presence of a metal catalyst. chemistrytalk.org

A variety of heterogeneous catalysts are effective for this transformation, including those based on palladium, platinum, and nickel. chemistrytalk.orgmdpi.com For example, the complete hydrogenation of pyridine to piperidine can be achieved with high conversion (99%) and selectivity (99%) under relatively mild conditions (60°C, 70 atm H₂) using bimetallic palladium-based catalysts. researchgate.net Rhodium-on-carbon has also been shown to be an effective catalyst for the electrocatalytic hydrogenation of pyridine to piperidine at ambient temperature and pressure. researchgate.netacs.org

The process occurs on the surface of the metal catalyst, which adsorbs both the hydrogen gas and the pyridine substrate. The catalyst weakens the H-H bond, allowing for the stepwise addition of hydrogen atoms to the unsaturated ring, ultimately yielding the saturated piperidine. chemistrytalk.org However, some pyridine derivatives, such as those with amino groups, can act as catalyst poisons, making hydrogenation more challenging. youtube.com

Advanced Synthetic Methodologies

Modern synthetic chemistry offers more sophisticated techniques that provide greater control over the stereochemical outcome and allow for the synthesis of more complex and functionally diverse piperidine derivatives.

Stereoselective Synthesis of Substituted Piperidines

Achieving stereocontrol in the synthesis of substituted piperidines is crucial, as the biological activity of these compounds is often dependent on their three-dimensional structure. Several advanced strategies have been developed to this end.

One powerful method is the use of a chiral auxiliary. For example, an η⁴-dienetricarbonyliron complex can serve as a potent chiral auxiliary in a double reductive amination cascade of a 1,5-keto-aldehyde, leading to the formation of a single diastereoisomeric piperidine product. rsc.org Another approach involves the generation of reactive azomethine ylides from 2-silyl-1,2-dihydropyridines; these intermediates can be protonated and reduced with high stereoselectivity to afford substituted piperidines. nih.gov

Asymmetric catalysis provides a more atom-economical route to chiral piperidines. Iridium-catalyzed asymmetric hydrogenation of 2-alkylpyridinium salts using chiral ligands like MeO-BoQPhos has been shown to produce enantioenriched 2-alkyl piperidines with high enantiomeric ratios (up to 93:7 er). nih.gov Similarly, rhodium-catalyzed asymmetric transfer hydrogenation of pyridinium (B92312) salts can be used to synthesize various chiral piperidines. dicp.ac.cn Gold catalysis has also been employed in a one-pot synthesis of piperidin-4-ols, proceeding through a sequential cyclization, chemoselective reduction, and rearrangement, demonstrating excellent diastereoselectivity. nih.gov

SubstrateCatalyst/ReagentKey FeatureProduct TypeEnantiomeric/Diastereomeric RatioReference
1,5-Keto-aldehyde with η⁴-dienetricarbonyliron complexNaBH(OAc)₃, Primary AmineChiral Auxiliary2-Dienyl-substituted piperidineSingle diastereoisomer rsc.org
N-Benzyl-2-alkylpyridinium salts[Ir(COD)Cl]₂ / MeO-BoQPhos, I₂Asymmetric HydrogenationEnantioenriched 2-alkyl piperidinesUp to 93:7 er nih.gov
N-Homopropargyl amideGold(I) catalyst, CatecholboraneOne-pot cascadeSubstituted Piperidin-4-olsExcellent diastereoselectivity nih.gov
N-Benzylpyridinium salts[RhCp*Cl₂]₂ / KI, HCOOH/Et₃NAsymmetric Transfer HydrogenationChiral piperidinesNot specified dicp.ac.cn

Hydrogenation of Pyridine and Piperidinone Derivatives

Advanced hydrogenation methods offer improved selectivity and functional group tolerance compared to classical approaches. Iridium(III)-catalyzed ionic hydrogenation, for instance, allows for the robust and selective reduction of a wide range of substituted pyridines to piperidines. chemrxiv.org This method is notable for its tolerance of highly reduction-sensitive groups such as nitro, azido, and bromo functionalities, operating at low catalyst loadings and being scalable. chemrxiv.org Bimetallic nanoparticles, such as those combining palladium with copper or silver, have also demonstrated enhanced activity in the selective hydrogenation of pyridine, attributed to their small particle size. researchgate.net

Piperidinones (or piperidones) serve as versatile intermediates that can be hydrogenated to introduce further functionality and stereocenters. For example, 2,2,6,6-tetramethyl-4-piperidone can be catalytically hydrogenated to the corresponding piperidinol using catalysts like Raney Nickel, with high yields (97.3%) being reported. sioc-journal.cn Similarly, copper-chromium-based catalysts, sometimes modified with promoters like strontium, are used for the continuous hydrogenation of triacetoneamine to 2,2,6,6-tetramethyl-4-piperidinol. rsc.org The reduction of piperidinone derivatives can be a key step in asymmetric syntheses, where an initial reduction is followed by a second, stereoselective hydrogenation to install the desired chirality in the final piperidine product. mdpi.com

Substrate TypeCatalyst SystemConditionsKey AdvantageReference
Substituted PyridinesIridium(III) ComplexIonic HydrogenationTolerates sensitive functional groups (nitro, azido, etc.) chemrxiv.org
PyridinePd-Ag or Pd-Cu Bimetallic Nanoparticles60°C, 70 atm H₂High conversion (99%) and selectivity (99%) researchgate.net
2,2,6,6-tetramethyl-4-piperidoneRaney NiIsopropanol/water, 2hHigh yield (97.3%) sioc-journal.cn
Triacetoneamine (a piperidinone precursor)CuCrSr/Al₂O₃120°C, Continuous flowHigh conversion and selectivity (>97%) rsc.org

Structure Activity Relationship Sar Studies of 2 Piperidineethanamine Compounds

Principles and Methodologies in SAR Analysis

The core principle of SAR analysis is that the biological effect of a compound is intrinsically linked to its three-dimensional structure. ug.edu.ge By systematically altering parts of the 2-piperidineethanamine scaffold and observing the resulting changes in activity, researchers can identify the key molecular features, known as the pharmacophore, that are essential for its biological action. oncodesign-services.com This iterative process of design, synthesis, and testing guides the optimization of compounds. oncodesign-services.comcreative-proteomics.com

Computational Modeling and In Silico Approaches

In recent years, computational modeling and in silico methods have become indispensable tools in SAR analysis, significantly accelerating the drug discovery process by reducing time and costs. japsonline.comjapsonline.com These approaches use computer simulations and mathematical algorithms to predict the properties and activities of molecules based on their structure. japsonline.comjapsonline.com

Key in silico techniques include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models build mathematical relationships between the chemical structure of a series of compounds and their biological activity. wikipedia.orgcreative-proteomics.com These models use statistical methods to correlate physicochemical descriptors (e.g., hydrophobicity, electronic properties) with activity. oncodesign-services.com For piperidine (B6355638) derivatives, QSAR studies have been successfully used to model and predict their activity, for example, as antitumor agents. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the molecular interactions that drive binding affinity. nih.gov

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity.

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the conformational flexibility of both the ligand and the receptor over time, offering a more dynamic understanding of their interaction. nih.gov

These computational tools allow for the virtual screening of large compound libraries, the prioritization of candidates for synthesis, and the rational design of new analogs with improved properties. oncodesign-services.comjapsonline.com

High-Throughput Screening for SAR Data Generation

High-throughput screening (HTS) is a critical experimental methodology for generating the vast amounts of data needed for robust SAR analysis. dovepress.com HTS allows for the rapid testing of large numbers of compounds against a specific biological target. dovepress.comnih.gov The resulting data, which often includes the potency of each compound, forms the foundation for building SAR models. dovepress.com

The process typically involves:

Screening a diverse library of compounds in a primary assay. nih.gov

Confirming the activity of initial "hits" in secondary assays to eliminate false positives. nih.gov

Analyzing the structure-activity relationships of the confirmed hits to guide the next round of compound design and synthesis. dovepress.com

For instance, a series of piperidine-based derivatives were identified as potent inhibitors of the influenza virus through HTS, which then led to detailed SAR studies to optimize their antiviral activity. nih.govresearchgate.net

SAR in Modulating Biological Activity

The primary goal of SAR studies is to understand how structural changes to a molecule like this compound can modulate its interaction with a biological target, thereby altering its biological effect. ug.edu.ge

Influence of Substituent Modifications on Bioactivity

Modifying the substituents on the this compound core is a key strategy for optimizing its biological activity. hilarispublisher.com The nature, size, and position of these substituents can profoundly impact a compound's potency, selectivity, and pharmacokinetic properties. wikipedia.orghilarispublisher.com

For example, in a series of piperidine-based cocaine analogs, modifications to the nitrogen substituent significantly affected their activity at monoamine transporters. acs.org The norepinephrine (B1679862) transporter (NET) showed different tolerance levels to N-substitution depending on the stereochemistry of the piperidine ring. acs.org This highlights how subtle structural changes can lead to significant differences in biological activity.

Similarly, the introduction of different functional groups can alter a molecule's electronic properties, which can be crucial for its interaction with a target. mdpi.com The use of electron-withdrawing or electron-donating groups can influence the charge distribution within the molecule and affect its binding affinity. mdpi.com

Table 1: Impact of N-Substituent Modification on Transporter Affinity

This interactive table would allow users to explore how different substituents on the nitrogen of piperidine-based ligands affect their binding affinity (Ki values) for the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine transporter (NET).

CompoundN-SubstituentDAT Ki (nM)SERT Ki (nM)NET Ki (nM)
1a -CH31.525010
3a -CH2CH2Ph11>1000073
3g -CH2CH2(4-F-Ph)8.5>1000083
3h -CH2CH2(4-Cl-Ph)6.2>1000043
6a -CH2CH2Ph339>10000>1000
6c -CH2CH2(4-F-Ph)493>10000>1000

Data sourced from a study on piperidine-based cocaine analogs. acs.org

Conformational Analysis and Receptor Interactions

Computational methods, such as molecular mechanics and quantum mechanics calculations, are used to predict the preferred conformations of molecules and to understand the energetic barriers between different conformations. libretexts.org Experimental techniques like nuclear magnetic resonance (NMR) spectroscopy can provide valuable information about the solution-state conformation of a molecule. mdpi.com

By understanding the conformational preferences of this compound derivatives and how these conformations interact with the binding site of a receptor, medicinal chemists can design molecules that are pre-organized to adopt the optimal binding conformation, leading to enhanced potency. unimi.it For example, the interaction of a pyrazole-carboxamide antagonist with the CB1 cannabinoid receptor was studied using conformational analysis and 3D-QSAR modeling to understand the key steric and electrostatic interactions. nih.gov

SAR in Optimizing Pharmacological Profiles

Furthermore, SAR can guide the modification of a compound to improve its ability to cross biological membranes, such as the blood-brain barrier, which is essential for drugs targeting the central nervous system. osti.gov By systematically modifying the structure and observing the effects on these various properties, researchers can fine-tune a molecule to have the desired characteristics for a successful drug.

Relationship between Molecular Structure and Permeability (e.g., Blood-Brain Barrier)

The ability of a drug to penetrate the BBB is a critical determinant of its efficacy for treating CNS disorders. The BBB is a highly selective, semi-permeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system. peerj.com For small molecules like this compound derivatives, several physicochemical properties, largely dictated by their molecular structure, govern their ability to traverse this barrier, primarily through passive diffusion. frontiersin.org Key structural modifications can be strategically employed to enhance BBB penetration. nih.gov

Key Physicochemical Properties and Structural Modifications Influencing BBB Permeability:

Lipophilicity: Increased lipophilicity generally favors passive diffusion across the lipid-rich membranes of the BBB. However, a delicate balance must be maintained, as excessively high lipophilicity can lead to increased binding to plasma proteins and non-specific tissues, as well as increased metabolic clearance, which can reduce the free concentration of the drug available to cross the BBB. nih.gov

Polar Surface Area (PSA): A lower PSA is generally associated with better BBB penetration. The polar groups on a molecule, such as hydroxyl and amine groups, contribute to the PSA and can form hydrogen bonds with water, which is unfavorable for crossing the lipophilic BBB.

Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors on a molecule significantly impacts its ability to cross the BBB. A lower hydrogen bonding potential is generally preferred for enhanced permeability. mdpi.com

Molecular Weight and Size: Smaller molecules tend to diffuse more readily across the BBB. As a general guideline, a molecular weight of less than 500 Daltons is often considered favorable for CNS penetration. mdpi.com

pKa: The ionization state of a molecule at physiological pH (around 7.4) is critical. The uncharged form of a molecule is generally more lipid-soluble and therefore more likely to cross the BBB. For basic compounds like this compound, modulating the pKa can influence the ratio of the charged to uncharged species.

Molecular Rigidity: Introducing conformational rigidity into a molecule can sometimes improve BBB penetration by reducing the entropic penalty associated with adopting a specific conformation required for membrane traversal. nih.gov

Efflux Transporter Recognition: The BBB is equipped with efflux transporters, such as P-glycoprotein (P-gp), which actively pump xenobiotics out of the brain. Structural modifications can be made to reduce a compound's recognition by these transporters, thereby increasing its brain concentration. scientificarchives.com

Quantitative structure-activity relationship (QSAR) models are frequently developed to predict the BBB permeability of compounds based on these physicochemical descriptors. frontiersin.orgmdpi.com These models can guide the rational design of new derivatives with improved brain penetration.

Table 1: Influence of Structural Modifications on Predicted Blood-Brain Barrier Permeability of Hypothetical this compound Derivatives

CompoundModification from Parent this compoundPredicted LogBB*Rationale for Predicted Change in Permeability
Parent -Low to ModerateBaseline permeability of the core structure.
Derivative A Addition of a lipophilic phenyl group to the ethylamine (B1201723) side chainIncreasedIncreased lipophilicity favors passive diffusion.
Derivative B Introduction of a hydroxyl group on the piperidine ringDecreasedIncreased polarity and hydrogen bonding potential hinder BBB crossing.
Derivative C Replacement of the primary amine with a tertiary amineVariableCan increase lipophilicity but may alter pKa and transporter interactions.
Derivative D Introduction of a fluorine atomIncreasedCan increase lipophilicity and block metabolic sites without significantly increasing size.

Note: The LogBB values are hypothetical and for illustrative purposes to demonstrate the principles of SAR on BBB permeability. LogBB is the logarithm of the ratio of the concentration of a compound in the brain to that in the blood. A higher LogBB value indicates better BBB penetration.

Impact on Target Binding and Selectivity

The principles of SAR for target binding are highly specific to the target . However, general strategies involve modifying the parent structure to optimize interactions with the binding site. These interactions can include:

Hydrophobic Interactions: Lipophilic moieties on the ligand can fit into hydrophobic pockets of the protein.

Hydrogen Bonding: Hydrogen bond donors and acceptors on the ligand can form specific hydrogen bonds with amino acid residues in the binding site.

Ionic Interactions: Charged groups on the ligand can form salt bridges with oppositely charged residues on the protein.

A pertinent example can be seen in the development of ligands for sigma (σ) receptors, which are targets for a variety of CNS disorders. Studies on piperazine (B1678402) and homopiperazine (B121016) analogs, which are structurally related to this compound, have provided valuable insights into the SAR for sigma receptor binding. nih.gov

For instance, in a series of homopiperazine analogs, the presence and position of a chloro substituent on a pyridine (B92270) ring were found to be important for binding affinity at σ2 receptors. nih.gov The replacement of a carbonyl group with other linkers also significantly influenced both affinity and selectivity between σ1 and σ2 receptor subtypes. nih.gov

Table 2: Structure-Activity Relationship of Substituted Piperazine Analogs for Sigma Receptor Binding

CompoundR1 Group (on Piperazine)R2 Group (Linker)σ1 Ki (nM)σ2 Ki (nM)Selectivity (σ1/σ2)
Analog 1 4-ChlorophenylButyrophenone245.64.3
Analog 2 PyridinylButyrophenone>1000>1000-
Analog 3 5-ChloropyridinylThiopropyl462.220.9
Analog 4 5-ChloropyridinylButan-1-one oxime922.241.8

Data adapted from a study on homopiperazine analogs to illustrate SAR principles. nih.gov Ki represents the inhibition constant, with a lower value indicating higher binding affinity.

The data in Table 2 demonstrates that subtle changes to the chemical structure can have a profound impact on both the affinity for a specific target and the selectivity over other related targets. For example, the introduction of a chloro group on the pyridinyl ring (Analog 3 vs. Analog 2) dramatically increased affinity for the σ2 receptor. nih.gov Furthermore, modification of the linker (Analog 3 vs. Analog 4) maintained high affinity while significantly enhancing selectivity for the σ2 receptor. nih.gov These principles of modifying peripheral substituents to enhance target engagement and selectivity are directly applicable to the design of novel this compound derivatives.

Biological Activities and Mechanistic Investigations of 2 Piperidineethanamine

Antimicrobial Properties

Derivatives of 2-Piperidineethanamine have demonstrated a range of antimicrobial activities, including effects against bacteria and fungi.

Antibacterial Activity

Studies have shown that piperidine (B6355638) derivatives possess activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comresearchgate.net

Escherichia coli: Derivatives of this compound have shown activity against the Gram-negative bacterium Escherichia coli. biointerfaceresearch.comresearchgate.net In some cases, the activity of these compounds has been compared to standard antibiotics like chloramphenicol. biointerfaceresearch.comresearchgate.net The antibacterial effects of these derivatives are influenced by their chemical structure, such as the length of the hydrocarbon chain in the ester part of the molecule. biointerfaceresearch.comresearchgate.net Some piperidine derivatives have been reported to cause morphological changes in E. coli, including deformation, pitting, and rupture of the cell membrane, leading to the leakage of intracellular contents. nih.gov

Bacillus subtilis: Members of the Bacillus subtilis group are known to produce a variety of antimicrobial compounds themselves, including bacteriocins and lipopeptides. nih.gov While specific studies on the direct activity of this compound against Bacillus subtilis are not extensively detailed in the provided results, the broader class of piperidine derivatives has been screened for antibacterial activity against this Gram-positive bacterium. biomedpharmajournal.org Some polyamine derivatives have shown increased inhibitory action against certain strains of S. aureus compared to naturally occurring polyamines. frontiersin.org

Staphylococcus aureus: Piperidine derivatives have demonstrated notable activity against the Gram-positive bacterium Staphylococcus aureus. biointerfaceresearch.comresearchgate.net Certain synthesized piperidine compounds have exhibited excellent antibacterial activity, comparable to standard drugs. biointerfaceresearch.comresearchgate.net Some studies have explored the potentiation of existing antibiotics, like ciprofloxacin, by piperine (B192125), a related alkaloid, suggesting a role in inhibiting bacterial efflux pumps. nih.gov Other research has focused on novel piperidine-containing compounds that act by disrupting the bacterial cell, though not necessarily by disintegrating the membrane. nih.gov

Table 1: Antibacterial Activity of this compound Derivatives

Bacterium Gram Type Activity Reference
Escherichia coli Negative Active biointerfaceresearch.comresearchgate.net
Bacillus subtilis Positive Screened biomedpharmajournal.org
Staphylococcus aureus Positive Active biointerfaceresearch.comresearchgate.net

Tuberculostatic Activity (Mycobacterium tuberculosis)

Certain piperidinol-containing molecules have been identified as potent inhibitors of Mycobacterium tuberculosis. nih.gov These compounds have shown bactericidal activity against various strains, including multidrug-resistant and extensively drug-resistant clinical isolates. nih.gov The mechanism of action for some of these molecules involves the inhibition of the mycolic acid flippase activity of MmpL3, a protein essential for the mycobacterial cell wall synthesis. nih.gov Other piperidinol analogues have been shown to inhibit arylamine N-acetyltransferase (NAT), an enzyme crucial for the survival of M. tuberculosis within macrophages. nih.gov

Antifungal Activity

The antifungal properties of piperidine derivatives have also been investigated. biomedpharmajournal.org Some synthesized compounds have shown significant antifungal activity when compared to standard drugs like terbinafine. biomedpharmajournal.org However, not all piperidine derivatives exhibit antifungal properties. biomedpharmajournal.org The presence of certain chemical moieties, such as a thiosemicarbazone group, has been explored for its contribution to antifungal activity. biomedpharmajournal.org

Antiparasitic Activity

Research has been conducted on the activity of this compound and related compounds against parasites, particularly Trypanosoma cruzi, the causative agent of Chagas disease.

Activity against Trypanosoma cruzi (Chagas Disease)

Chagas disease, or American trypanosomiasis, is a significant health issue in many parts of the world. wikipedia.orgwho.int The parasite Trypanosoma cruzi is responsible for this disease, which can lead to severe cardiac and digestive complications in its chronic phase. wikipedia.orgwho.int The search for new, effective, and less toxic treatments is a priority, as current options are limited. dundee.ac.uk

Derivatives of piperidine have been investigated for their potential as anti-trypanosomal agents. nih.gov Studies have shown that piperine and its derivatives can inhibit the proliferation of T. cruzi. nih.gov

Mechanism of Action in Antiparasitic Contexts

The mechanism by which piperine and its derivatives act against T. cruzi has been a subject of investigation. nih.gov Research indicates that these compounds can induce a reversible cell cycle arrest in the epimastigote form of the parasite. nih.gov This is accompanied by ultrastructural changes, including the swelling of the mitochondrion matrix and intense intracellular vacuolization. nih.gov

A key aspect of the mechanism appears to be the impairment of cytokinesis, the process of cell division. nih.gov While organelles like the flagellum, kinetoplast, and nucleus multiply, the cell fails to divide into daughter cells. nih.gov Interestingly, this effect is distinct from that of other anti-microtubular agents like vincristine (B1662923) and vinblastine, as piperine does not induce the formation of giant multinucleated cells. nih.gov This suggests a selective mechanism of action against T. cruzi. nih.gov Further research has identified that some compounds target the ATP-binding pocket of the parasite's lysyl-tRNA synthetase 1 (KRS1), an enzyme vital for protein synthesis. dundee.ac.uk

Neurological and Neurotransmitter System Interactions

The piperidine ring is a common scaffold in many neurologically active compounds. Derivatives of this compound have been investigated for their interactions with various components of the nervous system, including enzymes that regulate neurotransmitter levels and the neurotransmitter systems themselves.

Acetylcholinesterase (AChE) Reactivation Mechanisms

Acetylcholinesterase (AChE) is a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132), playing a vital role in terminating nerve signals. nih.govmsdmanuals.com Inhibition of AChE by organophosphorus compounds (OPs), such as nerve agents and pesticides, leads to an accumulation of acetylcholine, resulting in a cholinergic crisis that can be fatal. nih.govnih.gov The primary treatment for OP poisoning involves the use of reactivators, typically oximes, which can restore the function of the inhibited enzyme. nih.govmdpi.com

The mechanism of AChE reactivation involves a nucleophilic attack by the reactivator on the phosphorus atom of the OP-AChE adduct, leading to the cleavage of the bond between the organophosphate and the serine residue in the enzyme's active site. mdpi.com While traditional reactivators are pyridinium (B92312) oximes, research has expanded to discover new classes of compounds with improved efficacy, including Mannich phenols and other general bases. usc.edu.au Some studies have explored the potential of uncharged reactivators as a strategy to improve blood-brain barrier (BBB) permeation. mmsl.cz

Although direct studies on the AChE reactivation potential of this compound are not prevalent in the reviewed literature, the piperidine moiety is a key structural feature in many AChE inhibitors. mdpi.comnih.gov For instance, Donepezil, a well-known AChE inhibitor used in the treatment of Alzheimer's disease, is a piperidine derivative. mdpi.com Furthermore, research has shown that sulfonylhydrazones bearing piperidine derivatives exhibit potent anticholinesterase activity. scispace.com This suggests that while some piperidine derivatives inhibit AChE, others could potentially be designed as reactivators. The structural features of this compound, with its basic nitrogen atoms, could theoretically contribute to the binding and reactivation process, although specific research to confirm this is needed.

Modulation of Neurotransmitter Systems

This compound and its derivatives have been shown to interact with and modulate various neurotransmitter systems, including the dopaminergic and serotonergic systems. These systems are crucial for regulating mood, cognition, and motor control. harvard.edumdpi.com

One significant finding is that 2-(Piperidin-4-yl)ethanamine acts as an agonist for Trace Amine-Associated Receptor 1 (TAAR1). The activation of TAAR1 provides a pathway for modulating dopaminergic signaling, which is implicated in mood regulation and cognitive functions.

Furthermore, studies on piperine, a naturally occurring piperidine-containing compound, and its synthetic derivative, antiepilepsirine, have demonstrated their ability to modulate monoamine neurotransmitter levels. Chronic administration of antiepilepsirine significantly increased dopamine (B1211576) levels in the striatum, hypothalamus, and hippocampus, and also elevated serotonin (B10506) levels in the hypothalamus and hippocampus. nih.gov Piperine itself was found to increase serotonin levels in the hypothalamus and hippocampus. nih.gov These antidepressant-like effects are thought to be mediated by the augmentation of neurotransmitter synthesis or the reduction of their reuptake. nih.gov The regulation of the serotonergic system appears to be a key mechanism for piperine's effects, while its derivative, antiepilepsirine, seems to regulate both the serotonergic and dopaminergic systems. nih.gov

The modulation of dopamine, in particular, has been observed in studies with other piperidine derivatives. For example, the binding of [3H]BTCP, a phencyclidine derivative containing a piperidine ring, to the dopamine uptake complex is modulated by dopamine in a non-competitive manner. nih.gov

These findings highlight the potential of compounds based on the this compound scaffold to influence key neurotransmitter pathways, suggesting their potential for further investigation in the context of neurological and psychiatric disorders.

Central Nervous System (CNS) Permeability and Efficacy

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for its efficacy in treating central nervous system (CNS) disorders. nih.govfrontiersin.org The BBB is a highly selective barrier that restricts the passage of most substances into the brain. arxiv.org Several factors influence a molecule's ability to permeate the BBB, including its lipophilicity, molecular weight, and the presence of active transport systems. frontiersin.orgconicet.gov.ar

While direct in vivo studies on the CNS permeability of this compound were not identified in the reviewed literature, research on related piperidine-containing compounds provides some insights. For instance, a study on piperine and its synthetic analogs evaluated their BBB permeability using in vitro models. nih.gov The results indicated that piperine itself displayed a high potential for BBB permeation. nih.gov However, the permeability of other piperine analogs varied from low to high depending on their specific structural modifications. nih.gov

Computational models are often used to predict the BBB permeability of compounds. arxiv.orgfrontiersin.org These models take into account various physicochemical properties of the molecule. For a compound to be a viable candidate for a CNS drug, it generally needs to have favorable properties for crossing the BBB. nih.gov The development of uncharged reactivators of acetylcholinesterase is one strategy being explored to enhance BBB penetration. mmsl.cz

Other Reported Biological Activities

Beyond its interactions with the neurological and neurotransmitter systems, derivatives of this compound have been investigated for other biological activities, including antioxidant effects and enzyme inhibition.

Antioxidant Activity

Antioxidants are compounds that can inhibit or delay the oxidation of other molecules, thereby protecting cells from damage caused by reactive oxygen species (ROS). mdpi.com The piperidine scaffold is considered a promising structure for the development of potent antioxidant agents. scispace.com

Several studies have demonstrated the antioxidant potential of various piperidine derivatives. nih.govnih.govacademicjournals.orgtandfonline.com A significant finding directly related to the subject compound is that synthesized Schiff bases of 2-(Piperidin-4-yl)ethanamine exhibited notable antioxidant properties. This suggests that the this compound core can be a valuable component in the design of new antioxidant compounds.

Research on other piperidine-containing molecules further supports this. For example, piperine has been shown to possess direct antioxidant activity against various free radicals. nih.gov A series of novel piperamide (B1618075) derivatives bearing piperidine and piperazine (B1678402) analogues were synthesized and evaluated for their antioxidant activity using DPPH and superoxide (B77818) radical scavenging methods. nih.gov In another study, a novel piperidine derivative, 4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine, demonstrated moderate antioxidant activity in the DPPH radical test. mdpi.com

The mechanism of antioxidant activity in piperidine derivatives can vary. For instance, cysteamine (B1669678) derivatives of piperidine have shown efficient antioxidant activity, which is attributed to the presence of a free SH group. nih.gov The antioxidant activity of some 3,4,5-trisubstituted piperidines is believed to be due to the generation of a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) radical-scavenging entity. nih.gov

The following table summarizes the antioxidant activity of selected piperidine derivatives from various studies.

Compound/DerivativeAssayKey FindingReference
Schiff bases of 2-(Piperidin-4-yl)ethanamineNot specifiedExhibited significant antioxidant properties.
Cysteamine derivatives of piperidineLipid peroxidation inhibition, hydroxyl radical scavenging, DPPH radical interactionEfficient antioxidants, activity attributed to the free SH group. nih.gov
3,4,5-Trisubstituted piperidines with TEMPONot specifiedGood antioxidant activity, with some compounds having IC50 values in the nanomolar range. nih.gov
Novel piperidine derivativesDPPH scavenging capacityCompound 8 demonstrated the highest scavenging capacity of 78% at 1000 µg/ml. academicjournals.org
Highly substituted piperidine derivativesDPPH radical scavengingDerivative 4h showed the highest antioxidant properties. tandfonline.com
Piperamide derivatives (8a-j)DPPH and superoxide radical scavengingCompounds showed antioxidant activity. nih.gov
4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidineDPPH radical testDisplayed moderate antioxidant activity. mdpi.com

Enzyme Inhibition Studies (e.g., 11βHSD1)

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that plays a crucial role in regulating the levels of active glucocorticoids, such as cortisol, in various tissues. nih.gov Inhibition of 11β-HSD1 is considered a promising therapeutic target for metabolic disorders like type 2 diabetes and obesity. nih.govplos.org

The piperidine scaffold has been extensively utilized in the design and synthesis of potent and selective 11β-HSD1 inhibitors. mdpi.commdpi.com Several studies have reported the development of piperidine derivatives with significant inhibitory activity against this enzyme.

For example, a series of piperidine urea (B33335) derivatives were synthesized and evaluated as 11β-HSD1 inhibitors, with one compound demonstrating efficacy in a diabetic mouse model by reducing blood glucose levels. nih.gov Another study focused on piperidyl-oxadiazoles as human 11β-HSD1 inhibitors, identifying potent and selective compounds with improved pharmacokinetic properties. nih.gov

The structure-activity relationship (SAR) studies of these piperidine-based inhibitors have provided valuable insights for designing more effective compounds. For instance, the introduction of an azepane ring in certain biaryl amide derivatives was found to slightly increase the inhibitory activity while maintaining selectivity. plos.org However, the high lipophilicity of some piperidine amide and urea derivatives, while contributing to good in vivo activity, can lead to poor metabolic stability. mdpi.com

The table below presents a selection of piperidine derivatives that have been investigated as 11β-HSD1 inhibitors.

Compound Class/DerivativeKey FindingReference
Piperidine urea derivativesCompound 10c was efficacious in a diabetic ob/ob mouse model, reducing fasting and non-fasting blood glucose levels. nih.gov
Piperidyl-oxadiazole derivativesCompounds 4h and 4q were identified as potent and selective human 11β-HSD1 inhibitors with good pharmacokinetic properties. nih.gov
Biaryl amide derivatives with 4-methylpiperidineCompounds 2b and 7b were among the most potent and selective inhibitors. plos.org
Piperidine amide and urea derivativesShowed good in vivo activity and reduced fasting and non-fasting blood glucose, but had high lipophilicity and poor metabolic stability. mdpi.com

Antiproliferative Activity

The piperidine ring, a saturated heterocycle, is a prevalent structural motif in a multitude of pharmacologically active compounds. The incorporation of an ethanamine side chain at the 2-position of the piperidine ring creates this compound, a scaffold that has been explored in the design of novel agents with potential antiproliferative properties. Research has focused on synthesizing derivatives of this core structure to evaluate their efficacy against various cancer cell lines and to understand their mechanisms of action. These investigations have revealed that modifying the core structure can lead to compounds with significant cytotoxic effects, often by inducing programmed cell death or halting the cell cycle.

Detailed Research Findings

A number of studies have synthesized and evaluated derivatives containing the piperidine moiety for their ability to inhibit the growth of cancer cells. For instance, a series of 2,3-diarylquinoline derivatives featuring a piperidin-1-yl)ethoxy side chain, which is structurally related to this compound, has been investigated. One of the most active compounds from this series, 6-fluoro-2,3-bis{4-[2-(piperidin-1-yl)ethoxy]phenyl}quinoline, demonstrated potent growth inhibition against several human cancer cell lines. rsc.org Its activity was found to be superior to that of the established anticancer drug tamoxifen (B1202) in certain cell lines. rsc.org

Further mechanistic studies on this compound revealed that it exerts its antiproliferative effects by inducing cell cycle arrest at the G2/M phase. rsc.org This halt in cell division is followed by the initiation of apoptosis, or programmed cell death, evidenced by DNA fragmentation. The induction of apoptosis was linked to changes in the expression levels of key regulatory proteins; the compound caused an increase in the expression of pro-apoptotic proteins Bad and Bax, and a decrease in the anti-apoptotic protein Bcl-2. rsc.org

In another line of research, novel 2,4-diaminopyrimidine (B92962) derivatives incorporating a piperidine moiety were synthesized and tested against four human cancer cell lines. nih.gov Two compounds from this series, designated as compounds 27 and 28, showed significantly stronger antitumor activities than the control drug, fluorouracil. nih.gov Notably, compound 28 was particularly effective against MDA-MB-231 (breast cancer) and A549 (lung cancer) cells, with IC50 values of 7.46 µM and 12.78 µM, respectively. nih.gov Mechanistic analysis through flow cytometry indicated that compound 28 caused a significant, dose-dependent arrest of the cell cycle at the G2/M phase in MDA-MB-231 cells. nih.gov

Additionally, research into polysubstituted piperidin-4-one derivatives has identified compounds with cytotoxic properties. nih.gov Two such piperidones were found to induce apoptosis in lymphoma and colon cancer cell lines. This was confirmed by observing DNA fragmentation, an increase in the sub-G0/G1 cell population, and the activation of caspase-3/7, which are key executioners of apoptosis. nih.gov These compounds were also shown to act as proteasome inhibitors. nih.gov

The table below summarizes the antiproliferative activity of selected piperidine derivatives against various cancer cell lines.

CompoundCell LineCancer TypeActivity MeasurementValue (µM)Source
6-fluoro-2,3-bis{4-[2-(piperidin-1-yl)ethoxy]phenyl}quinoline (16b)Hep 3BHepatocellular CarcinomaGI500.71 rsc.org
6-fluoro-2,3-bis{4-[2-(piperidin-1-yl)ethoxy]phenyl}quinoline (16b)H1299Non-small Cell Lung CancerGI501.46 rsc.org
6-fluoro-2,3-bis{4-[2-(piperidin-1-yl)ethoxy]phenyl}quinoline (16b)MDA-MB-231Breast CancerGI500.72 rsc.org
Compound 28 (a 2,4-diaminopyrimidine derivative)MDA-MB-231Breast CancerIC507.46 nih.gov
Compound 28 (a 2,4-diaminopyrimidine derivative)A549Lung CancerIC5012.78 nih.gov
cis-N-methyl-2,6-bis(bromomethyl)piperidineHT 29Colon CarcinomaIC506-11 nih.gov
trans-N-methyl-2,6-bis(bromomethyl)piperidineHT 29Colon CarcinomaIC506-11 nih.gov
cis-N-methyl-2,6-bis(bromomethyl)piperidineBEColon CarcinomaIC506-11 nih.gov
trans-N-methyl-2,6-bis(bromomethyl)piperidineBEColon CarcinomaIC506-11 nih.gov

Medicinal Chemistry and Pharmacological Applications

2-Piperidineethanamine as a Pharmaceutical Intermediate

As a pharmaceutical intermediate, this compound is a foundational component used in the synthesis of more complex molecules with potential therapeutic applications. Its structure, featuring a piperidine (B6355638) ring linked to an ethanamine group, offers multiple reaction sites for chemical modification.

Synthesis of Drug Candidates for Neurological Disorders

The this compound scaffold is integral to the synthesis of novel compounds targeting neurological disorders, particularly Alzheimer's disease. Researchers utilize this intermediate to construct molecules designed to interact with key enzymes implicated in the disease's progression. nih.govnih.gov

One area of focus is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). A decline in acetylcholine levels is a hallmark of Alzheimer's disease. mdpi.com By using this compound as a starting material, scientists have developed new series of potential AChE inhibitors.

For instance, a series of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives were synthesized and evaluated for their anti-AChE activity. mui.ac.irnih.gov In this research, one derivative, compound 5d, which features a fluorine atom on the benzamide (B126) ring, demonstrated particularly high potency. nih.govmui.ac.irnih.gov Another study focused on creating hybrid molecules combining benzimidazole (B57391) and piperidine structures. mdpi.comnih.govdntb.gov.ua These hybrids were tested for their ability to inhibit both AChE and BuChE, with several compounds showing moderate to good activity. mdpi.comresearchgate.net The structural activity relationship (SAR) studies revealed that substitutions on both the benzimidazole and aryl rings significantly influenced the inhibitory potential of these compounds. mdpi.com

Table 1: AChE/BuChE Inhibition by this compound Derivatives

Compound SeriesLead CompoundTarget EnzymeInhibitory Activity (IC50)Reference CompoundReference IC50
N-(2-(piperidine-1-yl)ethyl)benzamide derivativesCompound 5dAChE13 ± 2.1 nMDonepezil0.6 ± 0.05 µM
Benzimidazole-piperidine hybridsCompound 10AChE19.44 ± 0.60 µM (Range for series)Galantamine19.34 ± 0.62 µM
BuChE21.57 ± 0.61 µM (Range for series)Galantamine21.45 ± 0.21 µM

Role in Drug Discovery Programs for Neglected Diseases

Neglected tropical diseases (NTDs), such as Human African Trypanosomiasis (HAT or sleeping sickness), Chagas disease, and leishmaniasis, affect millions in developing nations. plos.org Drug discovery for these diseases faces significant challenges, primarily due to a lack of financial incentive for pharmaceutical companies. plos.orgnih.govnih.gov To overcome this, product development partnerships (PDPs) like the Drugs for Neglected Diseases initiative (DNDi) have been established to advance research and development. nih.govdndi.org

The primary strategies in this field involve either phenotypic screening, where large compound libraries are tested against whole parasites, or target-based approaches that focus on specific parasite enzymes. plos.orgdndi.orgnih.govmdpi.com The this compound scaffold is a valuable component in creating the diverse chemical libraries needed for these screening campaigns. For example, in the search for new treatments for HAT, introducing N-cycloalkyl groups like piperidine into compound series has been explored as a strategy to improve metabolic stability and prevent oxidative N-demethylation. nih.gov While direct development of this compound itself as a drug for NTDs is not extensively documented, its role as a versatile fragment in the synthesis of novel, diverse compounds for screening libraries is a key contribution to the field. mdpi.comnih.gov

Design and Development of Novel Therapeutic Agents

The structural framework of this compound is being actively explored for the design of new drugs for various conditions beyond its use as a simple intermediate.

Antidotes for Organophosphate Poisoning

Organophosphates (OPs) are highly toxic compounds used as pesticides and nerve agents that function by inhibiting the enzyme acetylcholinesterase (AChE). medscape.comwikipedia.org Standard treatment includes atropine (B194438) and an oxime reactivator, such as pralidoxime (B1201516) (2-PAM). medscape.comnih.govnih.gov However, a major limitation of 2-PAM is its inability to cross the blood-brain barrier (BBB) due to its permanently charged structure, leaving the central nervous system (CNS) unprotected. osti.govnih.govresearchgate.net

Research is focused on developing new oxime reactivators that can penetrate the CNS. nih.govnih.gov The design of these novel antidotes often involves incorporating a tertiary amine group, which can exist in both charged and uncharged forms at physiological pH, allowing for better BBB permeability. osti.govresearchgate.net While direct synthesis from this compound is not always the route, the inclusion of a piperidine or a similar azacyclic ring containing a tertiary amine is a key strategy in developing candidates like LLNL-02, which shows promise as a CNS-active reactivator. osti.govresearchgate.net

Potential in Treating Metabolic Syndrome

Metabolic syndrome is a cluster of conditions including central obesity, high blood pressure, dyslipidemia, and insulin (B600854) resistance, which collectively increase the risk of cardiovascular disease and type 2 diabetes. nih.govclevelandclinic.org Current pharmacological treatments target the individual components of the syndrome. clevelandclinic.orgmdpi.comfrontiersin.org

The piperidine scaffold is being investigated for its potential in developing new treatments for aspects of metabolic syndrome, such as diabetes and obesity. mdpi.comgoogle.com.pg Research has shown that various piperidine derivatives can act as antidiabetic agents. mdpi.comdebuglies.com For instance, certain piperidine-substituted chalcones have demonstrated significant in-vitro inhibition of enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate digestion and glucose absorption. mdpi.com Other research has explored piperidine-substituted quinazolinone derivatives as antagonists for the ghrelin receptor, which could help suppress food intake and lower glucose levels. acs.org Aroyl-O-piperidine derivatives have also been patented for their potential use in treating hypertriglyceridemia and obesity. wipo.int These findings suggest that compounds derived from or containing the piperidine moiety, a core feature of this compound, are promising candidates for developing novel therapies for metabolic disorders. debuglies.com

Applications in Cognitive Impairment and Dementia Research

Mild cognitive impairment (MCI) represents a transitional state between normal aging and dementia, often preceding Alzheimer's disease (AD). nih.govuned.es A key therapeutic strategy in AD focuses on mitigating the loss of acetylcholine, a critical neurotransmitter for memory and learning. semanticscholar.orgmdpi.com This is often pursued by inhibiting the enzymes that break it down, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com

As detailed in section 5.1.1, this compound is a crucial starting block for synthesizing potent cholinesterase inhibitors. mui.ac.irnih.gov The piperidine moiety is a common feature in many compounds developed for AD. nih.gov For example, N-(2-(piperidine-1-yl)ethyl)benzamide derivatives have been synthesized and shown to be highly effective AChE inhibitors in vitro. nih.gov The most potent of these, compound 5d, had an IC50 value significantly lower than the reference drug donepezil. mui.ac.irnih.gov Furthermore, hybrid molecules that merge the piperidine ring with other pharmacologically active structures, like benzimidazoles, have been created to target both AChE and BuChE. mdpi.comnih.gov This dual-target approach may offer a more comprehensive therapeutic effect. Beyond enzyme inhibition, other piperidone derivatives have been designed to inhibit the aggregation of β-amyloid protein and reduce neuroinflammation, both of which are central to the pathology of Alzheimer's disease. nih.gov

Table 2: Piperidine-Based Compounds in Alzheimer's Disease Research

Compound ClassProposed MechanismKey Findings
N-(2-(piperidine-1-yl)ethyl)benzamide derivativesAcetylcholinesterase (AChE) InhibitionCompound 5d showed potent inhibition (IC50 = 13 nM), superior to the reference drug donepezil. nih.govmui.ac.irnih.gov
Benzimidazole-piperidine hybridsDual AChE and Butyrylcholinesterase (BuChE) InhibitionCompounds showed moderate to good inhibitory activity against both enzymes. mdpi.com
2-Piperidone derivativesInhibition of β-amyloid aggregation and neuroinflammationEffectively suppressed pro-inflammatory cytokines and inhibited Aβ(1-42) self-aggregation. nih.gov

Catalytic and Ligand Applications in Chemical Processes

The application of this compound derivatives as ligands in catalysis is a growing area of research. These compounds can coordinate with a variety of transition metals to form active catalysts for a range of organic transformations. The ability to modify the structure of the this compound backbone allows for the fine-tuning of the catalyst's properties to suit specific reactions.

Derivatives as Ligands in Catalytic Reactions

Derivatives of this compound have been successfully employed as ligands in several important catalytic reactions. The nitrogen atoms in the piperidine ring and the amino group of the side chain can act as donor atoms, forming stable complexes with transition metals such as palladium, rhodium, and iridium. These metal complexes can then catalyze a variety of chemical transformations.

One notable application is in the field of asymmetric catalysis , where chiral ligands derived from this compound are used to control the stereochemical outcome of a reaction. By introducing chirality into the ligand structure, it is possible to selectively produce one enantiomer of a chiral product, which is of particular importance in the synthesis of pharmaceuticals and other biologically active molecules. For instance, chiral piperidine-based ligands have been utilized in asymmetric hydrogenation reactions, leading to the formation of enantiomerically enriched products. mdpi.comnih.gov

Furthermore, derivatives of this compound have been explored as ligands in cross-coupling reactions . incatt.nl These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The nature of the ligand plays a critical role in the efficiency of the catalyst, influencing factors such as reaction rate, catalyst stability, and product yield. The development of new ligands based on the this compound scaffold continues to be an active area of research, with the aim of creating more efficient and selective catalysts for a broader range of cross-coupling reactions.

Role in Enhancing Reaction Efficiency and Selectivity

The use of this compound-derived ligands can significantly enhance the efficiency and selectivity of catalytic reactions. The efficiency of a catalyst is often measured by its turnover number (TON) and turnover frequency (TOF), which represent the number of substrate molecules converted per molecule of catalyst and the rate of this conversion, respectively. By optimizing the ligand structure, it is possible to increase both the TON and TOF of a catalytic system.

Selectivity is another critical aspect of catalysis, and it can be broadly categorized into chemoselectivity, regioselectivity, and stereoselectivity.

Chemoselectivity refers to the ability of a catalyst to selectively react with one functional group in the presence of others.

Regioselectivity is the preference for reaction at one position over another in a molecule.

Stereoselectivity , as mentioned earlier, is the preferential formation of one stereoisomer over others.

Ligands derived from this compound can influence all these aspects of selectivity. The steric bulk and electronic properties of the ligand can control the approach of the substrate to the metal center, thereby dictating the regioselectivity and stereoselectivity of the reaction. For example, in asymmetric hydrogenation, the chiral environment created by the ligand around the metal center is responsible for the high enantioselectivity observed. mdpi.comnih.gov

The table below provides a hypothetical illustration of how different this compound-derived ligands might influence the efficiency and selectivity of a generic catalytic reaction.

Ligand DerivativeCatalyst SystemReaction TypeYield (%)Enantiomeric Excess (%)
(S)-N-Benzyl-2-piperidineethanamine[Rh(COD)Cl]₂Asymmetric Hydrogenation9592
(R,R)-N,N'-Bis(2-piperidineethyl)cyclohexane-1,2-diaminePd(OAc)₂Suzuki-Miyaura Coupling88N/A
2-(Piperidin-2-yl)ethan-1-amine-functionalized phosphineIr(cod)₂BF₄Asymmetric Hydrogenation9899

Advanced Analytical Characterization Techniques in 2 Piperidineethanamine Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of 2-Piperidineethanamine, providing insights into its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule. nih.gov In ¹H NMR, the chemical shifts and coupling constants of the protons provide information about their chemical environment and connectivity. For instance, the protons on the carbon adjacent to the primary amine group and those on the ethyl chain and piperidine (B6355638) ring will exhibit distinct signals. researchgate.net Similarly, ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a definitive count of the carbon environments. nih.gov Chiral NMR, using agents like (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, can be employed to discriminate between enantiomers of piperidine derivatives, which is relevant for stereochemical studies. nih.gov Variable temperature (VT) NMR studies can also provide insights into the conformational dynamics of the piperidine ring. johnshopkins.edu

Interactive Data Table: Typical NMR Data for Piperidine Derivatives This table presents representative NMR data for piperidine-containing structures to illustrate the types of signals observed.

Nucleus Typical Chemical Shift (ppm) Multiplicity Notes
¹H 2.5 - 3.0 Triplet Protons on carbon adjacent to the exocyclic amine
¹H 2.2 - 2.8 Multiplet Protons on carbons of the piperidine ring adjacent to the nitrogen
¹H 1.3 - 1.7 Multiplet Protons on the remaining carbons of the piperidine ring
¹³C 55 - 65 - Carbon of the piperidine ring adjacent to the nitrogen
¹³C 35 - 45 - Carbon of the ethyl chain adjacent to the primary amine

Mass Spectrometry (MS) and High-Resolution MS

Mass spectrometry (MS) is a vital tool for determining the molecular weight and fragmentation pattern of this compound. nih.gov In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion and its fragments are detected. The molecular ion peak confirms the molecular weight of the compound (128.22 g/mol ). nih.gov Common fragmentation patterns for amines include the loss of alkyl groups adjacent to the nitrogen atom. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule with a high degree of confidence. hilarispublisher.comnih.gov This technique is particularly useful for distinguishing between compounds with the same nominal mass but different chemical formulas. nih.gov Techniques like electrospray ionization (ESI) are often used for analyzing such polar molecules. stackexchange.com

Interactive Data Table: Key Mass Spectrometry Fragments for this compound

m/z (mass-to-charge ratio) Interpretation
128 Molecular Ion [M]⁺
98 Loss of the ethylamine (B1201723) group [-CH₂CH₂NH₂]
84 Piperidine ring fragment

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers. specac.comvscht.cz The IR spectrum of this compound will show characteristic absorption bands for the N-H bonds of the primary amine, the C-N bonds, and the C-H bonds of the alkyl chain and the piperidine ring. libretexts.org The N-H stretching vibrations of the primary amine typically appear as two medium-intensity bands in the region of 3300-3500 cm⁻¹. libretexts.org The C-N stretching vibration is found in the 1020-1250 cm⁻¹ region. specac.com The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule as a whole. specac.com

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Bond Vibration Functional Group
3300 - 3500 N-H stretch Primary Amine
2850 - 2960 C-H stretch Alkane
1450 - 1470 C-H bend Alkane

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique to IR spectroscopy. bruker.com It measures the inelastic scattering of monochromatic light, providing information about the vibrational modes of the molecule. bruker.com Raman spectroscopy can be particularly useful for studying the skeletal vibrations of the piperidine ring and the C-C backbone. researchgate.net Because water is a weak Raman scatterer, this technique can be advantageous for analyzing samples in aqueous solutions. The sensitivity of Raman spectroscopy to crystal structure also makes it a valuable tool for studying polymorphism. spectroscopyonline.com

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures or impurities. moravek.com

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. wikipedia.orgadvancechemjournal.com For a polar compound like this compound, reversed-phase HPLC with a suitable polar-modified column and an aqueous-organic mobile phase is often employed. rsc.orgbiomedpharmajournal.org The purity of the compound can be determined by the presence of a single, sharp peak in the chromatogram. moravek.com HPLC can also be coupled with mass spectrometry (LC-MS) for enhanced identification of separated components. rsc.org

Gas Chromatography (GC) is another powerful technique for separating and analyzing volatile compounds. iptsalipur.org Due to the polar nature and hydrogen-bonding capability of the primary amine group, derivatization is often necessary to improve the volatility and chromatographic behavior of this compound for GC analysis. lmaleidykla.ltresearchgate.net Silylation is a common derivatization method. lmaleidykla.lt Headspace GC can also be utilized for the analysis of volatile impurities. ijpsonline.com The choice of the column, typically a capillary column with a suitable stationary phase, is critical for achieving good separation. bre.com

Interactive Data Table: Chromatographic Methods for this compound Analysis

Technique Typical Stationary Phase Typical Mobile Phase/Carrier Gas Detection
HPLC C18 or other polar-modified silica (B1680970) Acetonitrile (B52724)/Water or Methanol/Water with additives UV, MS

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile compounds without causing their decomposition. The fundamental principle of GC involves the partitioning of components in a mixture between a stationary phase, which is a microscopic layer of liquid or polymer on an inert solid support held within a column, and a mobile phase, which is an inert gas. As the gas carries the vaporized sample through the column, components separate based on their physical and chemical properties, such as boiling point and polarity. core.ac.ukresearchgate.net

In the context of this compound research, GC is particularly useful for identifying its presence in complex mixtures like essential oils. figshare.comgoogle.com The technique's high separation efficiency allows for the resolution of numerous components within a sample. core.ac.uk For successful analysis of amine-containing compounds like this compound, which can exhibit peak tailing due to interactions with the column, selection of an appropriate, often basic-deactivated, column is crucial.

A study analyzing the essential oil of Cyperus rotundus successfully identified this compound as a minor constituent. figshare.comgoogle.com This research highlights the capability of GC to detect and identify specific amine compounds even when present in low concentrations within a complex matrix.

Table 1: Illustrative GC Parameters for Amine Analysis This table presents typical parameters for the analysis of amine compounds and is not specific to a validated method for this compound.

ParameterTypical Value/Condition
Column DB-5ms (5% Phenyl-methylpolysiloxane) or equivalent
Carrier Gas Helium or Nitrogen
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Temperature Program Initial oven temperature of 60°C, ramped to 280°C
Sample Preparation Dilution in an appropriate solvent (e.g., methanol, dichloromethane)

Liquid Chromatography (LC)

Liquid Chromatography (LC) is a separation technique that involves passing a liquid sample (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase). google.com Separation of the sample's constituents is based on the differences in their interaction with the stationary and mobile phases. google.com LC is highly versatile due to the wide variety of available stationary and mobile phase combinations, which allows for the customization of separations for many complex solutions. google.com This technique is suitable for a broad range of compounds, including those that are not volatile enough for GC analysis.

For a compound like this compound, which is polar and water-soluble, Reverse-Phase Liquid Chromatography (RPLC) would be a common approach. In RPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile or methanol. The addition of modifiers like formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase is often necessary to ensure good peak shape and retention for basic compounds like amines.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an advanced form of liquid chromatography that forces the mobile phase through the column under high pressure, leading to faster and more efficient separations. google.com HPLC is a cornerstone technique in pharmaceutical analysis for compound identification, quantification, and purification due to its high resolution, accuracy, and reproducibility. It can be applied to a vast range of analytes, from small organic molecules to large biomolecules.

The analysis of piperidine-containing compounds has been successfully demonstrated using HPLC. For instance, a reverse-phase HPLC (RP-HPLC) method was developed for the determination of piperidine in a drug substance, which involved pre-column derivatization to enhance detection. Such a strategy could be adapted for this compound, where derivatization of the primary amine group with a chromophore-containing reagent would allow for sensitive UV-Vis detection. The choice of detector is crucial, with common options including ultraviolet-visible (UV-Vis) and fluorescence detectors.

Table 2: Illustrative HPLC Parameters for the Analysis of a Basic Amine Compound This table is for illustrative purposes and represents a hypothetical method for a compound structurally similar to this compound.

ParameterTypical Value/Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Water (with 0.1% formic acid) in a gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV-Vis at a specific wavelength (e.g., 254 nm) or Mass Spectrometry
Injection Volume 10 µL

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of planar chromatography that offers several advantages, including simplicity, cost-effectiveness, and the ability to analyze multiple samples in parallel. It is an enhancement of traditional thin-layer chromatography (TLC), utilizing plates with a finer particle size stationary phase, which results in better resolution and sensitivity. HPTLC is a powerful tool for the quantitative and qualitative analysis of compounds in various fields, including pharmaceuticals and food analysis. figshare.com

The methodology involves spotting the sample onto the HPTLC plate, which is then developed in a chamber containing a suitable mobile phase. The separation occurs as the mobile phase moves up the plate by capillary action, and components travel at different rates based on their affinity for the stationary and mobile phases. Post-separation, the plate is dried, and the separated spots are visualized and quantified using a densitometer. While specific HPTLC methods for this compound are not prominently published, the technique is well-suited for the analysis of amines and other polar compounds, often used for identity testing and purity checks. figshare.com

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate analytes within a narrow capillary tube. The separation is based on the differential migration rates of charged species in the electric field, which are influenced by their charge-to-size ratio. CE offers advantages such as high separation efficiency, rapid analysis times, and minimal sample consumption.

This technique is particularly well-suited for the analysis of charged molecules, making it an excellent candidate for analyzing this compound, which would be protonated and positively charged in an acidic buffer. Different modes of CE, such as capillary zone electrophoresis (CZE), can be employed. The use of coated capillaries can help to minimize the interaction of basic analytes with the negatively charged inner wall of the fused silica capillary, thereby improving peak shape and reproducibility. CE is widely used in pharmaceutical analysis for tasks like drug impurity testing and the assay of active pharmaceutical ingredients.

Hyphenated and Hybrid Analytical Systems

Hyphenated techniques combine two or more analytical methods to provide more comprehensive information about a sample than either technique could alone. This synergy is particularly powerful in the analysis of complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust hyphenated technique that combines the separation power of GC with the identification capabilities of mass spectrometry (MS). As separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fragmentation pattern, or "fingerprint," that allows for definitive identification of the compound by comparing it to spectral libraries.

GC-MS is considered a "gold standard" for the identification of volatile and semi-volatile organic compounds. Its application in the analysis of this compound has been demonstrated in a study on the chemical composition of essential oils. figshare.comgoogle.com In this research, GC-MS was used to analyze the essential oil from Cyperus rotundus, leading to the identification of this compound as a minor component, constituting 0.03% of the oil. figshare.comgoogle.com The mass spectrometer serves as a highly sensitive and specific detector, capable of identifying trace-level components in complex matrices.

Table 3: Published GC-MS Data for the Identification of this compound Data extracted from the analysis of essential oil from Cyperus rotundus. figshare.com

ParameterFinding
Compound Name This compound
Source Matrix Essential oil of Cyperus rotundus
Analytical Technique Gas Chromatography-Mass Spectrometry (GC-MS)
Relative Percentage 0.03%
Identification Method Comparison of mass spectra with NIST library data

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the context of this compound analysis, LC-MS serves as a crucial tool for its identification and quantification in complex mixtures.

The process begins with the introduction of the sample into an LC system. The stationary and mobile phases are selected based on the physicochemical properties of this compound, such as its polarity. A C18 column is often employed for the separation of polar compounds like this compound. The mobile phase typically consists of a mixture of water, organic solvents like acetonitrile or methanol, and additives such as formic acid or ammonium acetate (B1210297) to improve chromatographic peak shape and ionization efficiency.

Following chromatographic separation, the analyte is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a commonly used ionization technique for polar molecules like this compound as it is a soft ionization method that minimizes fragmentation, allowing for the detection of the molecular ion. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z).

In a hypothetical analysis of a sample containing this compound, the following parameters and results could be expected:

ParameterValue
LC Column C18 (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 2 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Expected [M+H]⁺ m/z 129.21
Retention Time Dependent on specific gradient conditions

This table is illustrative and actual parameters may vary based on the specific instrumentation and sample matrix.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is an advanced analytical technique that directly couples the separation power of high-performance liquid chromatography (HPLC) with the structural elucidation capabilities of nuclear magnetic resonance (NMR) spectroscopy. While gas chromatography-mass spectrometry (GC-MS) has been used to identify this compound in natural product extracts, and patents for related compounds mention the use of NMR for characterization, specific LC-NMR studies on this compound are not widely reported in publicly available literature. researchgate.netgoogleapis.com

Theoretically, LC-NMR would be invaluable for the unambiguous identification of this compound and its related impurities or degradation products in a single experiment. The process involves separating a sample mixture using an HPLC system. The eluent from the HPLC column flows through a specialized NMR flow cell, where the ¹H NMR and/or ¹³C NMR spectra of the separated compounds are acquired in real-time.

For this compound, an LC-NMR analysis would provide detailed structural information. The ¹H NMR spectrum would show characteristic signals for the protons on the piperidine ring and the ethanamine side chain, with their chemical shifts and coupling constants providing definitive structural confirmation.

Proton EnvironmentExpected Chemical Shift (ppm)Multiplicity
Piperidine N-H Broad singlet1H
Piperidine α-CH₂ Multiplet4H
Piperidine β,γ-CH₂ Multiplet6H
Ethylamine -CH₂-N Triplet2H
Ethylamine -CH₂-C Triplet2H
Amine -NH₂ Broad singlet2H

This table is a hypothetical representation of expected NMR data for this compound and is for illustrative purposes. Actual values can vary based on the solvent and other experimental conditions.

Advanced Techniques for Molecular and Surface Characterization

Beyond chromatographic and spectroscopic methods for bulk analysis, advanced techniques are available for the characterization of the molecular and surface properties of materials. While specific research applying these techniques to this compound is not readily found in scientific literature, their principles and potential applications are discussed below.

X-ray Photoelectron Spectroscopy (XPS) for Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is a powerful tool for analyzing the surface chemistry of a sample.

If this compound were analyzed by XPS, for instance, when adsorbed onto a surface or as part of a functionalized material, the technique could provide valuable information. The analysis would involve irradiating the sample with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

An XPS spectrum of this compound would show peaks corresponding to the core-level electrons of carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s, if present as a contaminant or in a modified form). The high-resolution spectra of these elements would reveal their chemical states. For example, the N 1s spectrum could distinguish between the amine nitrogen and the piperidine nitrogen.

ElementCore LevelExpected Binding Energy (eV)Information Provided
Carbon C 1s~285-287 eVDifferentiates between C-C/C-H and C-N bonds.
Nitrogen N 1s~399-401 eVDistinguishes between the primary amine (-NH₂) and the secondary amine (piperidine N-H).

This table presents hypothetical binding energy ranges for illustrative purposes. Actual values are dependent on the chemical environment and instrument calibration.

Auger Electron Spectroscopy (AES) for Surface Composition

Auger Electron Spectroscopy (AES) is another surface-sensitive analytical technique used to determine the elemental composition of a sample's surface. AES has a higher spatial resolution than XPS and is particularly useful for analyzing the composition of small features on a surface.

In a hypothetical application, if this compound were part of a surface coating or a thin film, AES could be used to map the distribution of elements on the surface. The technique involves bombarding the surface with a primary electron beam, which causes the emission of Auger electrons. The kinetic energy of these Auger electrons is characteristic of the elements from which they were emitted.

An AES analysis of a surface containing this compound would provide a quantitative elemental analysis of the near-surface region. It would be particularly useful for detecting any elemental contaminants on the surface and for assessing the uniformity of the compound's distribution.

Scanning Electron Microscopy (SEM) for Morphological Studies

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to produce high-resolution images of a sample's surface topography. SEM works by scanning the surface with a focused beam of electrons. The signals that derive from the interactions between the electrons and the sample are used to form an image.

While this compound is a liquid at room temperature, it can be analyzed by SEM if it is first solidified or if it is part of a solid material. For example, if this compound were used to functionalize the surface of a solid substrate, SEM could be used to visualize the changes in the surface morphology. The images obtained can reveal information about the texture, crystal structure, and orientation of the material. When combined with Energy-Dispersive X-ray Spectroscopy (EDS), an accessory to many SEMs, elemental analysis can also be performed on the areas being imaged.

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways

The development of efficient and innovative synthetic methodologies is paramount to accelerating the discovery of new drug candidates based on the 2-piperidineethanamine core. Future research is anticipated to focus on several key strategies to access a wider diversity of functionalized piperidines.

One promising direction is the advancement of organocatalysis in multicomponent reactions. These one-pot syntheses offer an atom-economical and environmentally friendly approach to generating highly substituted piperidine (B6355638) rings from simple starting materials. Further exploration of novel organocatalysts could lead to improved stereoselectivity and the introduction of diverse functional groups at various positions of the piperidine ring.

Another area of intense interest is the use of biocatalytic carbon-hydrogen (C-H) oxidation combined with radical cross-coupling. This two-stage process allows for the selective functionalization of the piperidine scaffold at positions that are traditionally difficult to access. By leveraging enzymes for the initial C-H oxidation, researchers can achieve high regio- and stereoselectivity, which is often challenging with conventional chemical methods. Subsequent radical cross-coupling reactions can then be used to introduce a wide array of substituents, rapidly expanding the chemical space available for drug discovery.

Furthermore, the development of novel intramolecular cyclization strategies continues to be a priority. This includes metal-catalyzed cyclizations, aza-Michael reactions, and other cascade reactions that can efficiently construct the piperidine ring with precise control over stereochemistry. The exploration of new catalytic systems and reaction conditions will undoubtedly lead to the synthesis of previously inaccessible this compound analogs.

A summary of emerging synthetic strategies is presented in the table below:

Synthetic StrategyKey AdvantagesPotential Applications in this compound Synthesis
Organocatalyzed Multicomponent Reactions Atom economy, operational simplicity, reduced waste.Rapid generation of diverse libraries of substituted this compound derivatives for high-throughput screening.
Biocatalytic C-H Oxidation/Radical Cross-Coupling High regio- and stereoselectivity, access to novel substitution patterns.Introduction of functional groups at previously inaccessible positions on the piperidine ring to fine-tune biological activity.
Novel Intramolecular Cyclization Methods Precise stereochemical control, efficient ring construction.Enantioselective synthesis of specific stereoisomers of this compound analogs to probe biological targets.

Advanced SAR and Computational Drug Design

A deeper understanding of the structure-activity relationships (SAR) of this compound derivatives is crucial for the rational design of more potent and selective therapeutic agents. Future research will increasingly rely on a synergistic combination of synthetic chemistry and advanced computational modeling.

Quantitative Structure-Activity Relationship (QSAR) studies will continue to be a valuable tool for identifying the key molecular descriptors that govern the biological activity of this compound analogs. By developing robust QSAR models, researchers can predict the activity of virtual compounds and prioritize the synthesis of the most promising candidates. These models can be built upon experimental data from diverse biological assays, including enzyme inhibition, receptor binding, and cellular proliferation.

Pharmacophore modeling and molecular docking will play a central role in elucidating the binding modes of this compound derivatives with their biological targets. By identifying the key interactions between the ligand and the active site of a protein, researchers can design new molecules with improved affinity and selectivity. For instance, understanding the role of the basic piperidine nitrogen and the ethylamine (B1201723) side chain in receptor binding can guide the design of analogs with optimized pharmacokinetic and pharmacodynamic properties.

Molecular dynamics (MD) simulations will provide a more dynamic picture of the ligand-receptor interactions. These simulations can reveal the conformational changes that occur upon ligand binding and help to explain the observed SAR data. By analyzing the stability of the ligand-protein complex over time, researchers can gain insights into the key residues responsible for binding and design modifications to enhance these interactions.

The integration of these computational approaches will enable a more efficient and targeted exploration of the chemical space around the this compound scaffold, ultimately leading to the discovery of novel drug candidates with improved therapeutic profiles.

Broadening the Spectrum of Biological Applications

While the initial interest in this compound derivatives has been in specific therapeutic areas, future research is poised to uncover a wider range of biological activities. The versatility of the piperidine scaffold, which is present in numerous natural products and FDA-approved drugs, suggests that its derivatives could have applications in a variety of diseases.

One area of significant potential is in the development of novel antimicrobial agents . Research has already shown that N'-alkyl-N-(2-aminoethyl)piperidines exhibit bacteriostatic and bactericidal activity against dental plaque bacteria. Further structural modifications could lead to the discovery of compounds with broad-spectrum activity against drug-resistant pathogens.

Another promising avenue is the exploration of this compound derivatives as multikinase inhibitors for the treatment of cancer. A study on N-(2-aminoethyl)piperidine-4-carboxamide derivatives revealed their ability to inhibit VEGFR-2, ERK-2, and Abl-1 kinases, which are all important targets in oncology. The development of compounds that can simultaneously modulate multiple signaling pathways represents a promising strategy for overcoming drug resistance in cancer therapy.

Furthermore, the piperidine moiety is a common feature in ligands for sigma receptors , which are implicated in a range of neurological and psychiatric disorders. The synthesis and evaluation of novel 4-(2-aminoethyl)piperidine derivatives have identified potent sigma-1 receptor ligands with antiproliferative properties. This suggests that this compound analogs could be developed as potential therapeutics for neurodegenerative diseases and cancer.

The table below summarizes some of the potential future biological applications of this compound derivatives:

Potential ApplicationRationaleSupporting Evidence
Antimicrobial Agents The piperidine scaffold is a known pharmacophore in antimicrobial compounds.N'-alkyl-N-(2-aminoethyl)piperidines show activity against dental plaque bacteria.
Anticancer Agents (Multikinase Inhibitors) The ability to inhibit multiple kinases can overcome drug resistance.N-(2-aminoethyl)piperidine-4-carboxamide derivatives inhibit VEGFR-2, ERK-2, and Abl-1.
Neurological and Psychiatric Disorders The piperidine moiety is a key feature of many sigma receptor ligands.4-(2-aminoethyl)piperidine derivatives show high affinity for the sigma-1 receptor.

Development of Targeted Delivery Systems

To enhance the therapeutic efficacy and minimize potential off-target effects of this compound-based drugs, the development of targeted delivery systems is a critical area for future research. These systems aim to deliver the active compound specifically to the site of action, thereby increasing its local concentration and reducing systemic exposure.

Nanoparticle-based delivery systems offer a versatile platform for targeted drug delivery. Liposomes, polymeric nanoparticles, and solid lipid nanoparticles can be engineered to encapsulate this compound derivatives and protect them from premature degradation. The surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, that recognize specific receptors on diseased cells, leading to enhanced cellular uptake. For example, piperine-loaded albumin nanoparticles have been investigated for the treatment of rheumatoid arthritis.

Lipid-based carriers , such as self-emulsifying drug delivery systems (SEDDS) and nanostructured lipid carriers (NLCs), can improve the oral bioavailability of poorly water-soluble this compound analogs. These formulations can enhance drug solubilization in the gastrointestinal tract and facilitate its absorption across the intestinal epithelium. The use of ionizable lipids in lipid nanoparticles (LNPs) is another promising strategy, particularly for the delivery of nucleic acid-based therapeutics, and could potentially be adapted for small molecules like piperidine derivatives.

The design of polymeric films and hydrogels represents another approach for the controlled and localized delivery of this compound compounds. These systems can be formulated for topical or implantable applications, providing sustained release of the drug over an extended period. For instance, piperidine-based sodium alginate/poly(vinyl alcohol) films have been prepared for potential antimicrobial applications.

Future research in this area will focus on the rational design of these delivery systems to optimize drug loading, release kinetics, and targeting efficiency for specific disease applications.

Integration of Multi-Omics Approaches in Biological Studies

To gain a comprehensive understanding of the mechanisms of action of this compound derivatives and to identify novel therapeutic targets, the integration of multi-omics approaches will be indispensable. These technologies allow for the simultaneous analysis of multiple layers of biological information, from the genome to the metabolome.

Transcriptomics and proteomics can be used to identify the genes and proteins whose expression levels are altered in response to treatment with a this compound analog. This can provide valuable insights into the signaling pathways and cellular processes that are modulated by the compound. For example, multi-omics analysis of piperine (B192125), another piperidine-containing natural product, has been used to elucidate its anti-cancer mechanism in gastric cancer.

Metabolomics can reveal the changes in the metabolic profile of cells or organisms following drug treatment. This can help to identify biomarkers of drug efficacy and toxicity, as well as to understand the metabolic pathways that are affected by the compound. Untargeted metabolomics has been used to explore the chemical diversity of alkaloids, including piperidines, in plant species.

The integration of these different omics datasets, often referred to as systems biology , can provide a more holistic view of the drug's effects on the biological system. This approach can help to identify novel drug targets, predict potential side effects, and stratify patient populations for personalized medicine. For instance, combined metabolomics and transcriptomics analyses have been used to characterize alkaloid biosynthesis pathways.

By applying these powerful analytical tools to the study of this compound and its derivatives, researchers can accelerate the drug discovery and development process and unlock the full therapeutic potential of this important class of compounds.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Piperidineethanamine with high purity?

  • Methodology : Synthesis typically involves reductive amination of 2-pyridinecarboxaldehyde with ethylenediamine under hydrogenation conditions using catalysts like palladium on carbon. Purification is achieved via vacuum distillation or recrystallization in anhydrous ethanol. Confirm purity using HPLC (>98%) and NMR (e.g., δ 8.5 ppm for pyridyl protons, δ 2.8 ppm for amine protons) .
  • Critical Step : Monitor reaction pH to avoid side products like N-alkylated derivatives. Use inert atmospheres to prevent oxidation .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store in airtight containers under nitrogen at 2–8°C to prevent hygroscopic degradation. Handle in fume hoods with PPE (gloves, goggles) due to its irritant properties (H315, H319). Conduct stability assessments via periodic TLC or GC-MS to detect decomposition products like 2-pyridylethanol .

Q. What analytical techniques are optimal for characterizing this compound?

  • Methodology :

  • Structural Confirmation : Use 1^1H/13^13C NMR (e.g., pyridyl C-N coupling at ~150 ppm in 13^13C NMR) and FT-IR (N-H stretch at ~3350 cm1^{-1}).
  • Purity Assessment : Employ reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) with UV detection at 254 nm. Cross-validate with elemental analysis (C, H, N ±0.3%) .

Advanced Research Questions

Q. How can researchers address batch-to-batch variability in this compound for sensitive assays?

  • Methodology : Implement rigorous QC protocols:

  • Quantify Peptide Content : Use amino acid analysis or UV spectrophotometry (ε = 6200 M1^{-1}cm1^{-1} at 260 nm).
  • Assay-Specific Adjustments : For cell-based studies, request TFA removal (<1%) via lyophilization and verify solubility in PBS using dynamic light scattering .

Q. What strategies resolve contradictory pharmacological data (e.g., receptor affinity) across studies?

  • Methodology :

  • Data Triangulation : Compare results across orthogonal assays (e.g., radioligand binding vs. functional cAMP assays).
  • Control for Confounders : Standardize buffer ionic strength (e.g., 150 mM NaCl) and pH (7.4) to minimize assay variability. Use FINER criteria to ensure hypotheses are feasible and novel .

Q. How to design experiments investigating this compound’s stability under physiological conditions?

  • Methodology :

  • Simulated Biological Media : Incubate compound in PBS (pH 7.4) or human serum at 37°C. Sample at intervals (0, 6, 24 hrs) and analyze via LC-MS/MS for degradation products.
  • Kinetic Modeling : Calculate half-life (t1/2t_{1/2}) using first-order decay equations. Correlate with computational predictions (e.g., DFT for hydrolysis pathways) .

Q. What in vitro/in vivo models are suitable for studying this compound’s neuropharmacological effects?

  • Methodology :

  • In Vitro : Primary neuronal cultures or SH-SY5Y cells for receptor profiling (e.g., α2-adrenergic receptors via cAMP inhibition).
  • In Vivo : Rodent models (e.g., tail-flick test for analgesic efficacy). Include positive/negative controls (e.g., clonidine and yohimbine) and dose-response curves (EC50_{50} determination) .

Q. How to validate novel synthetic derivatives of this compound for improved bioavailability?

  • Methodology :

  • Derivatization : Introduce substituents (e.g., methyl groups) to the piperidine ring via Buchwald-Hartwig coupling.
  • ADME Profiling : Assess logP (octanol/water partitioning), metabolic stability in liver microsomes, and Caco-2 permeability. Use QSAR models to prioritize candidates .

Key Considerations for Experimental Design

  • Data Reproducibility : Pre-register protocols (e.g., on Open Science Framework) and document deviations. Use NIST-certified reference standards for calibration .
  • Ethical Compliance : For studies involving human tissues, follow IRB guidelines () and include informed consent documentation .

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Reactant of Route 1
2-Piperidineethanamine
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.